![molecular formula C18H15N5O3S2 B492620 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-sulfamoylphenyl)acetamide CAS No. 671199-34-1](/img/structure/B492620.png)
2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-sulfamoylphenyl)acetamide
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Overview
Description
“2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-sulfamoylphenyl)acetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These compounds have been synthesized as potential antiviral and antimicrobial agents . They have also shown promising anticonvulsant activities .
Synthesis Analysis
The synthesis of these compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction mixture is stirred overnight .
Molecular Structure Analysis
The molecular structure of these compounds has been characterized by IR, 1H NMR, and mass spectral data followed by elemental analysis .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the condensation of 1,2-diaminobenzene with oxalic acid in aqueous hydrochloric acid, followed by chlorination to produce 2,3-dichloroquinoxaline . This is then treated with hydrazine hydrate to yield the corresponding 3-hydrazino compound, which is subjected to ring closure by treatment with triethyl orthoformate .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds have been analyzed using IR, 1H NMR, and mass spectral data .
Scientific Research Applications
Anti-Tumor Activity
The compound has been investigated for its potential as a c-Met kinase inhibitor . In a study by Zhang et al., two series of [1,2,4]triazolo[4,3-a]pyrazine derivatives containing 4-oxo-pyridazinone moieties were designed . Among these derivatives, compound 22i demonstrated excellent anti-tumor activity against A549 , MCF-7 , and HeLa cancer cell lines, with IC50 values of 0.83 μM , 0.15 μM , and 2.85 μM , respectively. Additionally, it exhibited superior c-Met kinase inhibition ability at the nanomolar level (IC50 = 48 nM ).
PARP1 Inhibition
Newly discovered PARP1 inhibitors, including derivatives of [1,2,4]triazolo[4,3-a]pyrazine, have implications in investigating the mechanism of acquired resistance to PARP1 inhibitors. These compounds may also serve as promising therapeutic agents for treating HR-deficient cancers, potentially overcoming acquired resistance .
Antibacterial Activity
The synthesized triazolo derivatives have been evaluated for their in vitro antibacterial activity . Most of the tested compounds showed interesting antibacterial effects against Staphylococcus aureus .
Anti-Xanthomonas oryzae (Xoo) Bactericides
Quinazolinone-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives, bridged by a 4-piperidinyl group, exhibit potential as anti-Xoo bactericides . These compounds could serve as lead candidates for developing more efficient treatments against Xoo-related diseases .
Synthetic Access to [1,2,4]Triazolo[4,3-a]pyridines
A practical one-pot synthesis of substituted [1,2,4]triazolo[4,3-a]pyridines has been developed. These compounds are accessible from readily available 2-hydrazinopyridine and substituted aromatic aldehydes. This method provides a functional group-tolerant and atom-economic route to synthetically and biologically relevant [1,2,4]triazolo[4,3-a]pyridines .
Mechanism of Action
Target of Action
The primary target of this compound is DNA . It acts as a DNA intercalator, inserting itself between the base pairs of the DNA helix .
Mode of Action
The compound interacts with DNA by intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA. This can distort the DNA structure, inhibiting replication and transcription processes, which can lead to cell death .
Biochemical Pathways
The compound’s intercalation into DNA disrupts the normal biochemical pathways of DNA replication and transcription . This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
These profiles can provide insights into the compound’s bioavailability and potential drug-likeness .
Result of Action
The compound’s action results in potent anti-proliferative effects against various cancer cell lines, including HepG2, HCT-116, and MCF-7 . For instance, one derivative of the compound was found to be particularly potent, with IC50 values of 22.08 ± 2.1, 27.13 ± 2.2, and 17.12 ± 1.5 μM against HepG2, HCT116, and MCF-7 cancer cell lines, respectively .
properties
IUPAC Name |
N-(4-sulfamoylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3S2/c19-28(25,26)14-8-6-13(7-9-14)20-17(24)11-27-18-22-21-16-10-5-12-3-1-2-4-15(12)23(16)18/h1-10H,11H2,(H,20,24)(H2,19,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHHYMOWLPRUDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NN=C(N32)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-sulfamoylphenyl)acetamide |
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